

Troubleshooting incomplete precipitation in gravimetric nickel analysis

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Compound of Interest

Compound Name: Dimethylglyoxime

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Technical Support Center: Gravimetric Nickel Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete precipitation during the gravimetric analysis of nickel using **dimethylglyoxime** (DMG).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete precipitation of nickel dimethylglyoximate?

A1: The most frequent cause of incomplete precipitation is improper pH of the solution. The quantitative formation of the red nickel(II) dimethylglyoximate precipitate occurs in a solution buffered within a pH range of 5 to 9.^{[1][2][3]} If the pH is too acidic (below 5), the equilibrium of the reaction shifts, favoring the dissolution of the precipitate back into the solution.^{[1][2][4]}

Q2: Why is my filtrate still colored after precipitation and filtration?

A2: A colored filtrate often indicates the presence of soluble nickel ions that did not precipitate. This can be due to an incorrect pH, insufficient addition of the **dimethylglyoxime** (DMG) reagent, or the presence of interfering ions that form soluble complexes with nickel.

Q3: Can adding a large excess of the DMG reagent improve precipitation?

A3: While a slight excess of DMG is necessary to ensure complete precipitation, a large excess should be avoided.^{[1][2][4]} The DMG reagent itself is only sparingly soluble in water and may precipitate out of the solution, leading to erroneously high results.^[3] Furthermore, the nickel-DMG complex has some solubility in alcoholic solutions, so a large volume of the alcoholic DMG reagent can increase losses.^{[1][2]}

Q4: How do interfering ions like iron or cobalt affect the analysis?

A4: Ions such as iron(III) and cobalt can interfere with the analysis. Iron(III) can precipitate as ferric hydroxide in the ammoniacal solution used for nickel precipitation. To prevent this, masking agents like tartaric acid or citric acid are added.^{[3][5]} These agents form stable, soluble complexes with iron, keeping it in the solution.^[5] Cobalt forms a soluble complex with DMG and if present in high concentrations, requires the addition of more DMG to ensure all nickel precipitates.^{[1][3]}

Q5: My precipitate is very fine and difficult to filter. How can I improve its texture?

A5: The nickel dimethylglyoximate precipitate can be bulky and fine.^{[1][2]} To obtain a denser, more easily filterable precipitate, it is recommended to carry out the precipitation from a homogeneous solution. This can be achieved by adjusting the pH to 3 or 4 initially, adding the DMG, and then slowly increasing the pH by the gradual addition of ammonia.^{[1][2]} Heating the solution to between 60°C and 80°C and allowing it to digest for a period also promotes the formation of larger crystals.^{[4][5]}

Troubleshooting Guide

This section addresses specific issues you might encounter during the gravimetric determination of nickel.

Observation	Potential Cause	Recommended Action
No precipitate or very little precipitate forms.	Incorrect pH: The solution is likely too acidic.	Ensure the solution is buffered to a pH between 5 and 9 by adding aqueous ammonia. [4] Check the pH with litmus paper or a pH meter.
Insufficient DMG: Not enough precipitating reagent was added to react with all the nickel ions.	Add a slight excess of the 1% alcoholic dimethylglyoxime solution. Test for completeness of precipitation by adding a few more drops of DMG to the clear supernatant after the precipitate has settled.	
The red precipitate dissolves or disappears.	pH dropped: The solution became too acidic after precipitation.	Re-adjust the pH by adding more ammonia solution. The reaction is reversible, and raising the pH will cause the precipitate to reform. [4]
Results are consistently low.	Incomplete precipitation: See causes above.	Review and optimize the pH adjustment and the amount of DMG added.
Washing with pure water: The precipitate has slight solubility, which can be increased by washing with pure water.	Wash the precipitate with cold water containing a small amount of ammonia. [3]	
Premature filtration: The precipitate was not allowed to digest long enough to ensure complete precipitation and crystal growth.	Allow the solution to stand and digest for at least one hour after precipitation. [5]	
Results are consistently high.	Co-precipitation of DMG: A large excess of the alcoholic DMG solution was used.	Use only a slight excess of the precipitating agent. [1] [2] [4]

Incomplete drying: The precipitate was not dried to a constant weight.

Dry the precipitate in an oven at 110-120°C until successive weighings are constant.

Interfering ions: Other metal hydroxides or complexes have co-precipitated.

If interfering ions like iron are present, ensure a sufficient amount of a masking agent (e.g., tartaric acid, citric acid) is added before precipitation.[3]
[5]

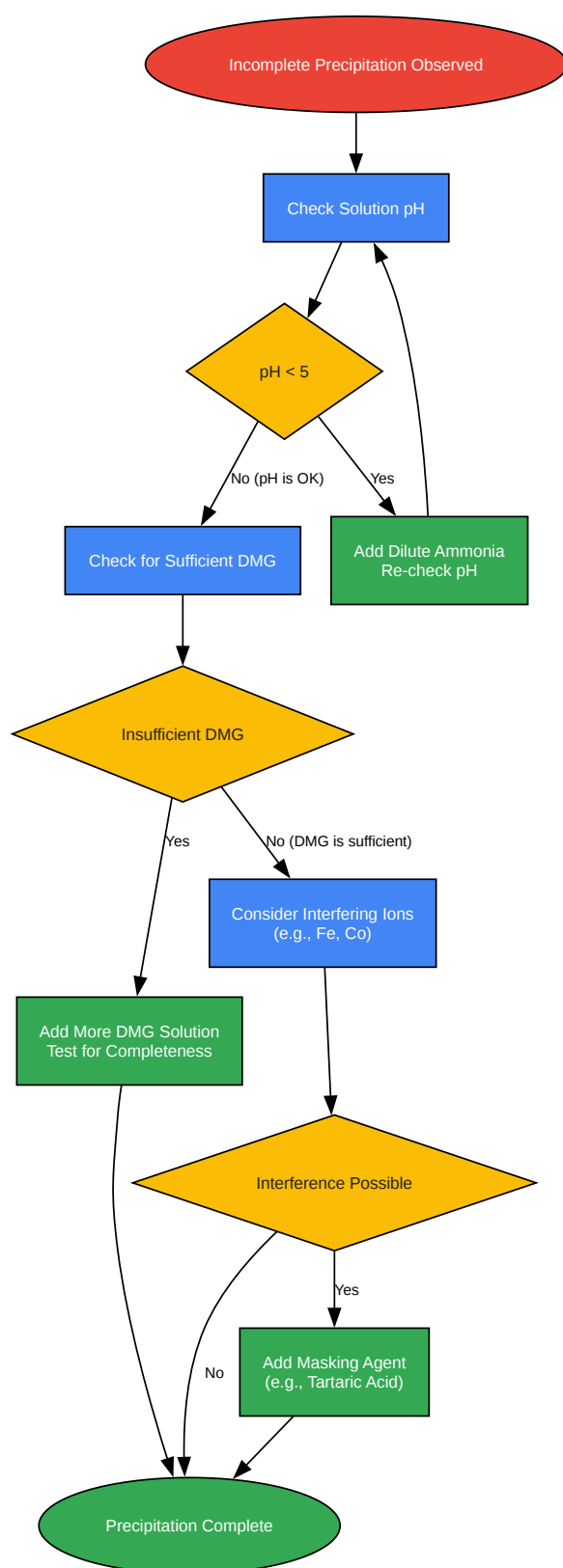
Experimental Protocol: Gravimetric Determination of Nickel

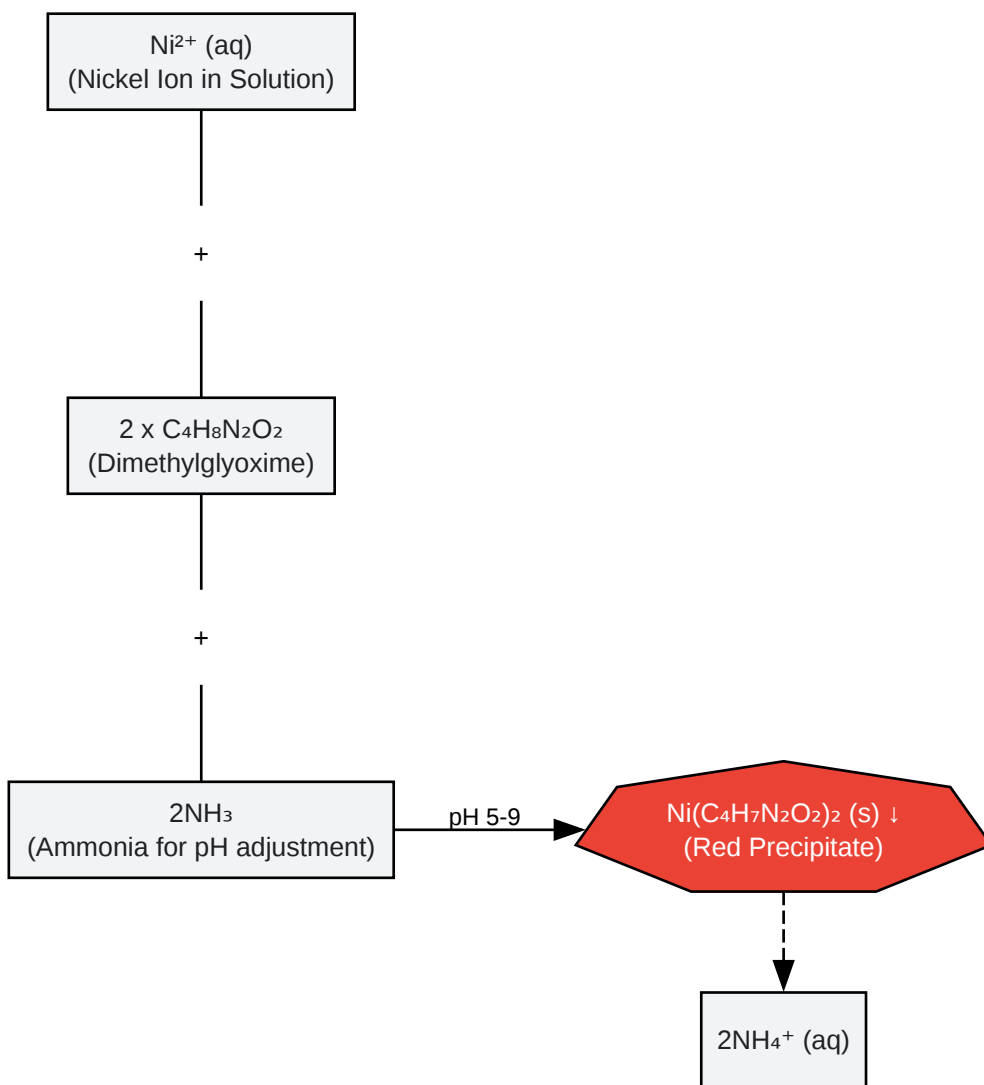
This is a generalized procedure for the precipitation of nickel with **dimethylglyoxime**.

- Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., HCl). Dilute the solution with distilled water.
- Addition of Masking Agent (if necessary): If interfering ions like Fe(III) or Cr(III) are present, add a solution of tartaric acid or citric acid.[3][5]
- Initial pH Adjustment: Add dilute HCl to make the solution slightly acidic (pH ~3-4).[1]
- Heating: Heat the solution to approximately 60-80°C. Do not boil.[4][5]
- Addition of Precipitating Agent: Add a 1% alcoholic solution of **dimethylglyoxime**. A slight excess is required.
- Precipitation: Slowly add dilute aqueous ammonia dropwise with constant stirring until the solution is slightly ammoniacal and the red precipitate of nickel dimethylglyoximate forms.[4]
[5] The odor of ammonia should be faintly detectable above the solution.[4]
- Digestion: Cover the beaker with a watch glass and place it on a steam bath for 20-30 minutes, or allow it to stand for at least an hour to cool.[5] This allows the precipitate to fully form and crystallize.

- Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
- Washing: Wash the precipitate with cold water containing a small amount of dilute ammonia until the washings are free of chloride ions (test with silver nitrate solution).[\[3\]](#)[\[5\]](#)
- Drying: Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.[\[6\]](#)
- Calculation: Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate.

Visualizations





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